molecular formula C9H10N2S B086161 N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1009-70-7

N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B086161
CAS RN: 1009-70-7
M. Wt: 178.26 g/mol
InChI Key: NNRDYOXKIWFNPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, often involves cyclization reactions and the use of catalysts like manganese(II) nitrate. These processes result in the formation of thiazole rings through the loss of water or hydrogen sulfide from precursor compounds, such as thiosemicarbazides or thiohydrazides (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These studies show that these compounds often crystallize in the monoclinic system and are stabilized by intramolecular and intermolecular hydrogen bonding. Density functional theory (DFT) calculations are used to optimize the geometry and analyze the electronic structure, confirming the stability of these molecules (Dani et al., 2013).

Chemical Reactions and Properties

N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine derivatives undergo various chemical reactions, including cycloadditions, substitutions, and oxidative transformations. These reactions often lead to the formation of new heterocyclic structures and functionalized compounds, which can be further utilized in various chemical syntheses (Pekcan & Heimgartner, 1988).

Physical Properties Analysis

The physical properties of thiazole derivatives, including N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, are influenced by their molecular structure. Factors such as crystallinity, molecular symmetry, and intermolecular interactions significantly affect their melting points, solubility, and crystalline forms. These properties are crucial for the application of these compounds in material science and pharmaceutical formulations (Yavari, Zahedi, & Baoosi, 2016).

Chemical Properties Analysis

The chemical properties of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine derivatives are characterized by their reactivity towards various chemical agents. The presence of functional groups such as the thiazole ring, amine, and phenyl groups contribute to their reactivity in nucleophilic substitutions, electrophilic additions, and other chemical transformations. These properties are essential for the development of new pharmaceuticals, agrochemicals, and materials (Yavari, Zahedi, & Baoosi, 2016).

Scientific Research Applications

Pharmacology

“N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” is incorporated into azo dye derivatives, which have shown significant interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The azo dyes dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine (103) and 4-(benzothiazol-2-ylazo)-3-phenyl-2 H-isoxazol-5-one (104) exhibited significant anti-inflammation activity against MMP-2 and MMP-9 .

Antimicrobial and Antifungal Activities

Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have shown diverse biological activities . They have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Inhibition of PDGFR, FGFR, and VEGFR

“N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” inhibits PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation . This is the basis for its usage in Idiopathic Pulmonary Fibrosis (IPF) .

Antibacterial Activity

The synthesized compounds of “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” show potential antibacterial activity .

Antioxidant Activity

Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have also been reported to have analgesic and anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antiviral Activity

Indole derivatives, which can include “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have shown antiviral activity . They could potentially be used in the development of new antiviral drugs.

Anticancer Activity

Some derivatives of 1, 3-diazole, which can include “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have shown anticancer activity . They could potentially be used in the development of new anticancer drugs.

Antifungal Activity

The antifungal medication abafungin is used to suppress skin infections caused by various fungi . “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” could potentially be used in similar applications.

Antidiabetic Activity

Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have been found to have antidiabetic properties . This makes them potentially useful in the treatment of diabetes.

Anti-Alzheimer Activity

Thiazole derivatives have also been reported to have anti-Alzheimer activities . This makes them potentially useful in the treatment of Alzheimer’s disease.

Antihypertensive Activity

Thiazole derivatives have been found to act as antihypertensives . Antihypertensives are medications that lower blood pressure.

Antioxidant Activity

Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Hepatoprotective Activity

Thiazole derivatives have also been reported to have hepatoprotective activities . This makes them potentially useful in the protection of the liver.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRDYOXKIWFNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143564
Record name 2-Thiazoline, 2-anilino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine

CAS RN

1009-70-7
Record name 2-Thiazoline, 2-anilino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazoline, 2-anilino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ANILINO-2-THIAZOLINE
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